
2-(2-Chloro-3,6-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7ClF2O2 This compound is characterized by the presence of a chlorinated and difluorinated phenyl ring attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)propanoic acid typically involves the following steps:
Coupling Reaction: The halogenated phenyl compound is then coupled with a propanoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale halogenation and coupling reactions, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3,6-difluorophenyl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3,6-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(4-Chloro-2-fluorophenyl)propanoic acid
- (2S)-2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid
Uniqueness
2-(2-Chloro-3,6-difluorophenyl)propanoic acid is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H7ClF2O2 |
|---|---|
Peso molecular |
220.60 g/mol |
Nombre IUPAC |
2-(2-chloro-3,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-4(9(13)14)7-5(11)2-3-6(12)8(7)10/h2-4H,1H3,(H,13,14) |
Clave InChI |
WDZFHBKJNWEGOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1Cl)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


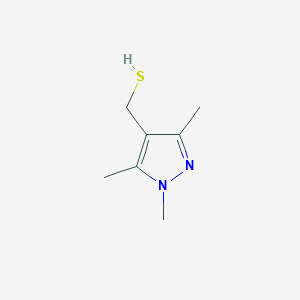
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
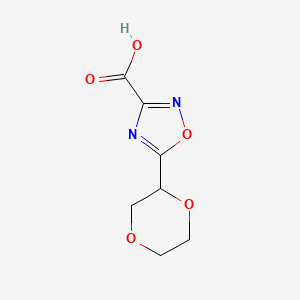
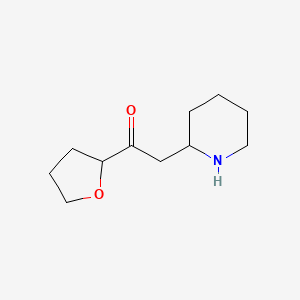
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
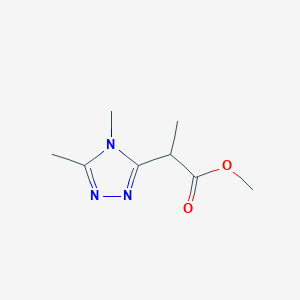

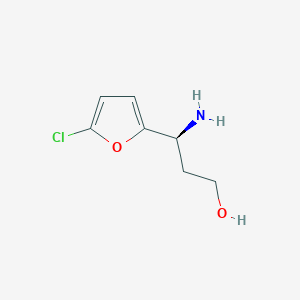
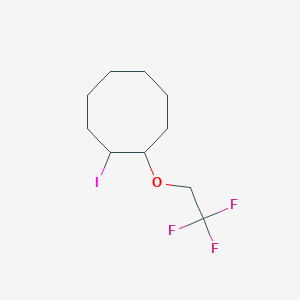
![[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)

